molecular formula C18H28O2S B12608098 2-[2-(Methanesulfonyl)ethenyl]-1,3,5-tri(propan-2-yl)benzene CAS No. 918341-18-1

2-[2-(Methanesulfonyl)ethenyl]-1,3,5-tri(propan-2-yl)benzene

Cat. No.: B12608098
CAS No.: 918341-18-1
M. Wt: 308.5 g/mol
InChI Key: XMYWSPNWSLRQCW-UHFFFAOYSA-N
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Description

2-[2-(Methanesulfonyl)ethenyl]-1,3,5-tri(propan-2-yl)benzene is an organic compound characterized by its unique structure, which includes a methanesulfonyl group attached to an ethenyl chain, and a benzene ring substituted with three isopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Methanesulfonyl)ethenyl]-1,3,5-tri(propan-2-yl)benzene can be achieved through several methods. One common approach involves the use of methanesulfonyl chloride and an appropriate ethenyl precursor. The reaction typically requires a base, such as triethylamine, to facilitate the formation of the methanesulfonyl group. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar methods as in the laboratory synthesis. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Methanesulfonyl)ethenyl]-1,3,5-tri(propan-2-yl)benzene undergoes various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can target the ethenyl group, converting it to an ethyl group.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration, respectively.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Ethyl-substituted benzene derivatives.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

2-[2-(Methanesulfonyl)ethenyl]-1,3,5-tri(propan-2-yl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-[2-(Methanesulfonyl)ethenyl]-1,3,5-tri(propan-2-yl)benzene involves its interaction with various molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The ethenyl group can participate in addition reactions, while the benzene ring provides a stable aromatic system for further functionalization .

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(Methanesulfonyl)ethenyl]-1,3,5-tri(methyl)benzene
  • 2-[2-(Methanesulfonyl)ethenyl]-1,3,5-tri(ethyl)benzene

Uniqueness

2-[2-(Methanesulfonyl)ethenyl]-1,3,5-tri(propan-2-yl)benzene is unique due to the presence of isopropyl groups, which provide steric hindrance and influence the compound’s reactivity and physical properties. This makes it distinct from similar compounds with different alkyl substituents .

Properties

CAS No.

918341-18-1

Molecular Formula

C18H28O2S

Molecular Weight

308.5 g/mol

IUPAC Name

2-(2-methylsulfonylethenyl)-1,3,5-tri(propan-2-yl)benzene

InChI

InChI=1S/C18H28O2S/c1-12(2)15-10-17(13(3)4)16(8-9-21(7,19)20)18(11-15)14(5)6/h8-14H,1-7H3

InChI Key

XMYWSPNWSLRQCW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C=CS(=O)(=O)C)C(C)C

Origin of Product

United States

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